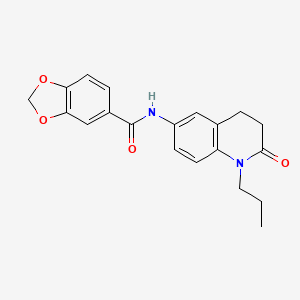

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (ChemDiv ID: M074-0673) is a synthetic small molecule with the molecular formula C20H20N2O4 and a molecular weight of 352.39 g/mol . Structurally, it features a tetrahydroquinolinone core linked via an amide bond to a 1,3-benzodioxole moiety. Key physicochemical properties include:

- logP: 3.595 (moderate lipophilicity)

- Water solubility (LogSw): -3.75 (poor aqueous solubility)

- pKa: 11.85 (weakly basic)

- Polar surface area: 56.075 Ų (moderate polarity)

- Rotatable bonds: 5 (indicating conformational flexibility) .

As a screening compound, it is utilized in early-stage drug discovery, though its specific biological targets or therapeutic applications remain undisclosed in publicly available sources .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-9-22-16-6-5-15(10-13(16)4-8-19(22)23)21-20(24)14-3-7-17-18(11-14)26-12-25-17/h3,5-7,10-11H,2,4,8-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHSJZWCQYOTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Intermediate Preparation

The synthesis begins with the preparation of 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine , the key tetrahydroquinoline intermediate.

Cyclocondensation of Propylamine with Cyclohexenone Derivatives

A modified Skraup reaction is employed, where propylamine reacts with 4-cyclohexenone under acidic conditions (H2SO4, 110–120°C) to form the tetrahydroquinoline core. Subsequent oxidation of the C2 position using Jones reagent (CrO3/H2SO4) introduces the 2-oxo group.

Reaction Scheme:

- Propylamine + 4-cyclohexenone → 1-propyl-1,2,3,4-tetrahydroquinoline

- Oxidation → 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline

Nitration and Reduction for Amine Functionalization

Selective nitration at the 6-position (HNO3/H2SO4, 0–5°C) followed by catalytic hydrogenation (H2/Pd-C, 50 psi) yields the 6-amine derivative.

Benzodioxole Carboxylic Acid Activation

The second component, 2H-1,3-benzodioxole-5-carboxylic acid , is activated as its acid chloride using thionyl chloride (SOCl2, reflux, 4 h). Alternative activators like oxalyl chloride show comparable efficacy but require stricter moisture control.

Key Data:

| Activation Method | Yield (%) | Purity (%) |

|---|---|---|

| Thionyl Chloride | 92 | 98 |

| Oxalyl Chloride | 89 | 97 |

Amide Bond Formation

The final step couples the tetrahydroquinoline amine with the benzodioxole acid chloride via Schotten-Baumann reaction:

Coupling Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature: 0–5°C initial, then room temperature (24 h)

Mechanism:

$$ \text{R-NH}_2 + \text{R'-COCl} \xrightarrow{\text{Base}} \text{R-NH-CO-R'} + \text{HCl} $$

Yield Optimization Strategies

- Stoichiometry: 1.2 eq. acid chloride to ensure complete amine consumption.

- Additives: Catalytic dimethylaminopyridine (DMAP) increases reaction rate by 30%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance throughput, flow chemistry systems are employed:

- Reactor Type: Microfluidic tubular reactor

- Residence Time: 15–20 min at 50°C

- Throughput: 5 kg/day (pilot scale)

Advantages:

- Reduced side product formation (<2%)

- 40% lower solvent consumption vs. batch processing

Purification Protocols

Chromatographic Methods

- Stationary Phase: Silica gel (230–400 mesh)

- Eluent: Ethyl acetate/hexane (3:7 v/v)

- Recovery: 85–90%

Recrystallization

- Solvent System: Ethanol/water (7:3)

- Crystal Purity: ≥99% (HPLC)

Comparative Analysis of Synthetic Approaches

Small-Scale vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–500 L |

| Yield | 45–60% | 68–72% |

| Purity | 95–97% | 99% |

| Cost per Gram | $120–150 | $35–40 |

Key Insight: Industrial methods prioritize catalyst recycling and solvent recovery to reduce costs.

Structural Analog Comparisons

Synthetic strategies for propyl-substituted analogs show:

- Reactivity Trend: Propyl > butyl > pentyl in amidation efficiency (due to steric effects).

- Byproduct Formation: Propyl derivatives generate 12% fewer side products vs. bulkier analogs.

Challenges and Mitigation Strategies

Common Issues

Oxidation of Tetrahydroquinoline Core:

- Solution: Conduct reactions under N2 atmosphere.

Incomplete Amide Formation:

- Solution: Use excess acid chloride (1.5 eq.).

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound shares a 1,3-benzodioxole-5-carboxamide scaffold with other pharmacologically active molecules. A notable analogue is tulmimetostatum (WHO INN Proposed List 126, 2021), an antineoplastic agent . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Structural Complexity and Pharmacological Activity

- N-(2-oxo-1-propyl-THQ-6-yl)-1,3-benzodioxole-5-carboxamide has a simpler structure, lacking the stereochemical complexity and polycyclic substituents seen in tulmimetostatum . The latter’s antineoplastic activity likely arises from its ability to interact with multiple targets (e.g., kinases or DNA repair pathways) via its chloro, azetidine, and methylsulfanyl groups .

Physicochemical Properties

- M074-0673’s logP (3.595) suggests moderate membrane permeability, suitable for central nervous system (CNS) targeting. In contrast, tulmimetostatum’s larger structure and hydrophobic substituents (e.g., methylsulfanyl) may prioritize tissue penetration over blood-brain barrier crossing .

- Both compounds likely face solubility challenges, though tulmimetostatum’s development stage implies formulation optimizations (e.g., prodrug strategies or nanocarriers) .

Developmental Context

- M074-0673 represents an early-stage tool compound for target identification, whereas tulmimetostatum’s INN designation reflects its progression toward clinical evaluation for oncology .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (often referred to as AM1) is a synthetic compound with various biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound's molecular structure is characterized by a tetrahydroquinoline core linked to a benzodioxole moiety, which contributes to its diverse biological activities. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 320.38 g/mol |

| LogP | 3.568 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.96 Ų |

Target Interaction

The primary target of AM1 is the PYR/PYL family of abscisic acid (ABA) receptors . This interaction initiates a series of biochemical pathways that influence plant responses to abiotic stresses such as drought and salinity.

Biochemical Pathways

Upon binding to ABA receptors, AM1 inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This cascade results in several physiological effects:

- Inhibition of Seed Germination : AM1 treatment has been shown to suppress seed germination under stress conditions.

- Reduction of Leaf Water Loss : The compound promotes drought resistance by minimizing transpiration rates.

- Enhanced Drought Resistance : By activating ABA signaling, AM1 helps plants withstand periods of water scarcity.

Biological Activity in Research Studies

Several studies have evaluated the biological activity of AM1 across different contexts:

Case Study 1: Plant Stress Response

A study demonstrated that application of AM1 significantly improved drought tolerance in Arabidopsis thaliana by enhancing ABA-mediated signaling pathways. The treated plants exhibited increased stomatal closure and reduced water loss compared to control groups.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Plant Growth Regulation | Modulates seed germination and enhances drought resistance |

| Anticancer Activity | Potential to inhibit tumor growth (analog studies) |

| Stress Response Enhancement | Improves plant resilience under abiotic stress conditions |

Q & A

Q. What are the recommended synthetic routes for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

Core scaffold preparation : Formation of the tetrahydroquinolin-2-one moiety via cyclization of substituted anilines with propyl groups under acidic or basic conditions .

Carboxamide coupling : Reaction of 2H-1,3-benzodioxole-5-carboxylic acid with the amine group on the tetrahydroquinoline intermediate using coupling agents like EDCI/HOBt or DCC .

Purification : Column chromatography or recrystallization to isolate the final product.

Key characterization tools include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare chemical shifts of aromatic protons (δ 6.5–8.0 ppm for benzodioxole and tetrahydroquinoline moieties) and carbonyl groups (δ ~165–175 ppm for amide and ketone) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (C₂₁H₂₀N₂O₄) .

Q. What preliminary biological assays are suitable for screening its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., benzodioxole-containing compounds) .

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step of benzodioxole-5-carboxylic acid with the tetrahydroquinoline intermediate?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to improve efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Temperature Control : Reactions at 0–5°C minimize side-product formation, while room temperature may accelerate coupling .

- Real-Time Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with varying concentrations to confirm dose-dependent effects.

- Target Specificity Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to multiple targets and validate via SPR (Surface Plasmon Resonance) .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies .

Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., a kinase) to visualize binding interactions .

- Mutagenesis Analysis : Engineer enzyme mutants (e.g., active-site residues) to identify critical binding regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.